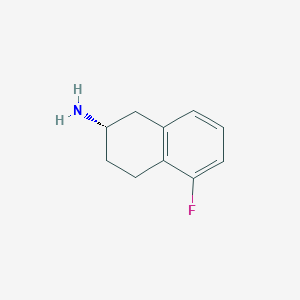
(S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is a chiral amine compound characterized by a fluorine atom attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-fluoro-1,2,3,4-tetrahydronaphthalene.
Chiral Resolution: The racemic mixture is subjected to chiral resolution using chiral acids or chromatography to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective chiral resolution techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various reduced amine derivatives.
Substitution Products: Substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
(S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include neurotransmitter pathways, enzyme inhibition, or receptor binding.
Comparación Con Compuestos Similares
5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine: The racemic mixture of the compound.
5-Fluoro-1,2,3,4-tetrahydronaphthalene: The parent compound without the amine group.
Other Fluorinated Amines: Compounds with similar structures but different substitution patterns.
Uniqueness: (S)-5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its chiral nature and specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H12FN |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
(2S)-5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C10H12FN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-3,8H,4-6,12H2/t8-/m0/s1 |
Clave InChI |
VCSRUJJOQUHUJC-QMMMGPOBSA-N |
SMILES isomérico |
C1CC2=C(C[C@H]1N)C=CC=C2F |
SMILES canónico |
C1CC2=C(CC1N)C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



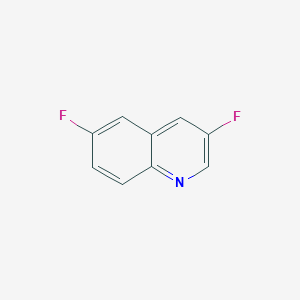

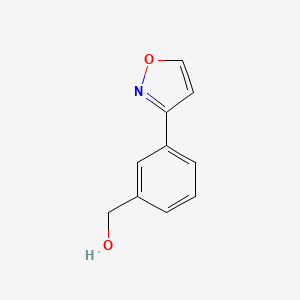


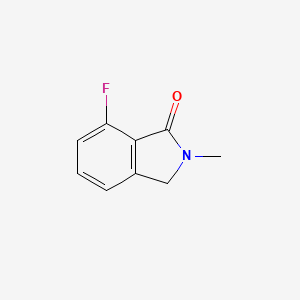


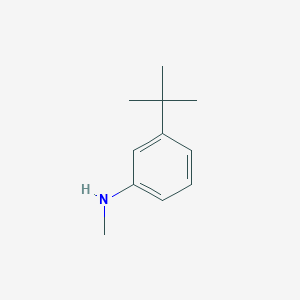
![1-(7-(Hydroxyimino)-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11916646.png)
![2H-Naphtho[1,2-d]imidazole](/img/structure/B11916649.png)
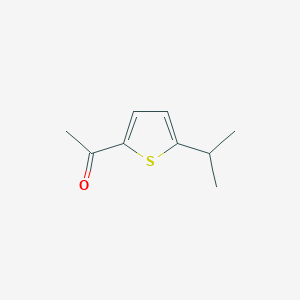
![5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine](/img/structure/B11916657.png)
